molecular formula C15H14O3 B6328842 4-(4-Methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 885965-61-7

4-(4-Methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6328842
CAS RN: 885965-61-7
M. Wt: 242.27 g/mol
InChI Key: RCCSDAAOKYVXAH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)benzoic acid (also known as 4-Methoxy-3-methylbenzoic acid or MMB) is an organic compound with a wide range of applications in the fields of scientific research, medicine, and biochemistry. It is widely used as an intermediate in the synthesis of various compounds, due to its relatively low cost and its availability in high purity. MMB has been widely studied and has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers and scientists.

Scientific Research Applications

MMB is widely used in scientific research, due to its relatively low cost and its availability in high purity. It has been used in the synthesis of various compounds, including pharmaceuticals, food additives, and organic materials. It has also been used as a reagent in various reactions, such as the synthesis of polymers, the preparation of nanoparticles, and the synthesis of metal complexes. In addition, MMB has been used as a starting material for the synthesis of various other compounds, such as the synthesis of polymers, the preparation of nanoparticles, and the synthesis of metal complexes.

Mechanism of Action

MMB has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). The exact mechanism of action of MMB is not yet fully understood, but it is believed to involve the inhibition of the activity of these enzymes. In addition, MMB has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinase (CDK) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
MMB has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cancers. In addition, MMB has been shown to have a protective effect against cardiovascular disease, to reduce the risk of stroke, and to have anti-diabetic effects.

Advantages and Limitations for Lab Experiments

MMB has several advantages for use in laboratory experiments. It is relatively inexpensive, easily obtainable in high purity, and can be used in a wide range of reactions. However, it also has some limitations. It is not very soluble in water, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is not very stable and can easily decompose in the presence of light or heat.

Future Directions

MMB has a wide range of potential applications in scientific research, medicine, and biochemistry, and there is still much to be explored. Potential future directions for research include further investigation of the biochemical and physiological effects of MMB, the development of new synthesis methods for MMB, the development of new applications for MMB, and the exploration of potential new uses for MMB in medicine and biochemistry. In addition, further research into the mechanism of action of MMB could lead to the development of new therapeutic agents.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)18-2)11-3-5-12(6-4-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCSDAAOKYVXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620419
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885965-61-7
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-4-methoxyphenylboronic acid (542 mg) was combined with 4-iodobenzoic acid (810 mg), cesium carbonate (5.32 g), toluene (16 mL), water (8 mL) and n-butanol (4 mL). The mixture was degassed under vacuum with argon purging after which, tetrakis-triphenylphosphine palladium (38 mg) was added. The reaction was heated to 80° C. for 20 hours after which, it was cooled to room temperature and diluted with ethyl acetate (16 mL). The layers were separated and the organics were concentrated to dryness. The residue was purified on silica gel (50% to 100% ethyl acetate/hexane over 40 minutes) giving 3′-methyl-4′-methoxy-4-biphenylcarboxylic acid (240 mg). Yield=30%
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step Two
Quantity
5.32 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

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